Superior In Vivo Safety Profile of α-Methylphenylalanine Versus p-Chlorophenylalanine in Chronic PKU Model Development
In a direct comparative study using developing rats, α-methylphenylalanine treatment produced no mortality and no growth deficit, whereas p-chlorophenylalanine treatment resulted in 30–60% mortality and a 27–52% decrease in body weight over the same experimental period [1]. Additionally, p-chlorophenylalanine directly inhibited neuroblastoma cell growth and exhibited cytotoxicity, whereas α-methylphenylalanine did not affect brain polyribosomes at comparable concentrations and was neither growth-inhibitory nor cytotoxic [2].
| Evidence Dimension | In vivo toxicity and survival |
|---|---|
| Target Compound Data | 0% mortality; no growth deficit; no signs of toxicity (e.g., cataracts) |
| Comparator Or Baseline | p-Chlorophenylalanine: 30–60% mortality; 27–52% decrease in body weight; cytotoxic to neuroblastoma cells |
| Quantified Difference | Mortality reduction of 30–60 percentage points; elimination of growth suppression (27–52% weight loss avoided) |
| Conditions | Developing rats (suckling to post-weaning) administered daily doses of α-methylphenylalanine plus phenylalanine, versus p-chlorophenylalanine plus phenylalanine; neuroblastoma cell culture assays |
Why This Matters
This eliminates confounding toxicity-driven artifacts in chronic neurodevelopmental PKU studies, enabling cleaner interpretation of phenylalanine-specific pathology without off-target cytotoxic interference.
- [1] Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–459. View Source
- [2] Kelly, C. J., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 931–938. View Source
